molecular formula C7H10F2O B3002701 (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol CAS No. 1044942-90-6

(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol

Cat. No.: B3002701
CAS No.: 1044942-90-6
M. Wt: 148.153
InChI Key: MXWBAAFCUCTYCO-HSUXUTPPSA-N
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Description

(1R,2R,4R)-5,5-Difluorobicyclo[221]heptan-2-ol is a bicyclic compound characterized by the presence of two fluorine atoms and a hydroxyl group

Scientific Research Applications

(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol has several scientific research applications:

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the bicyclic structure.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable bonds with various biomolecules, potentially altering their function and activity . The specific pathways involved depend on the context of its application, such as its role in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol is unique due to its specific bicyclic structure and the presence of both fluorine atoms and a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(1R,2R,4R)-5,5-difluorobicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)3-4-1-5(7)2-6(4)10/h4-6,10H,1-3H2/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWBAAFCUCTYCO-HSUXUTPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CC2(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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